molecular formula C9H9N3O B1602592 6-Methoxyquinazolin-4-amine CAS No. 885277-51-0

6-Methoxyquinazolin-4-amine

Cat. No.: B1602592
CAS No.: 885277-51-0
M. Wt: 175.19 g/mol
InChI Key: QVBPHARYACNVKM-UHFFFAOYSA-N
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Description

6-Methoxyquinazolin-4-amine is a chemical compound belonging to the quinazoline family. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Quinazoline derivatives, including this compound, are known for their diverse biological activities, making them valuable in various fields of research and industry .

Mechanism of Action

Target of Action

6-Methoxyquinazolin-4-amine is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in driving tumor cell proliferation and tumor vascularization . The primary targets of this compound include the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . In addition, this compound inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby preventing the signaling processes that drive tumor cell proliferation and angiogenesis . In a broad array of preclinical tumor models including breast, lung, colon, and prostate cancer, this compound demonstrated potent inhibition of tumor growth and caused tumor regression . In cell culture models, it retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the EGF, HER2, and VEGF RTKs, as well as EphB4 . These pathways play crucial roles in cell proliferation, survival, and angiogenesis, which are key processes in tumor growth and progression . By inhibiting these pathways, this compound disrupts the growth and survival of tumor cells and inhibits the formation of new blood vessels that would otherwise supply the tumor with nutrients .

Result of Action

The result of this compound’s action is the inhibition of tumor growth and the induction of tumor regression . This is achieved through the compound’s inhibitory effects on key RTKs, which disrupt the signaling pathways that drive tumor cell proliferation and angiogenesis .

Biochemical Analysis

Biochemical Properties

6-Methoxyquinazolin-4-amine interacts with various enzymes, proteins, and other biomolecules. It is part of the quinazoline family, which is known to interact with a variety of enzymes and proteins . The nature of these interactions is complex and can involve binding to active sites, allosteric sites, or even intercalation into biomolecular structures.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and cellular context. For instance, it has been shown to have high therapeutic effect on non-small cell lung cancer (NSCLC) cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to have high specificity to activating EGFR mutant kinase .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to have stronger tumor inhibition in preclinical models compared to a standard EGFR-TKI .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 6-methoxy-2-nitroaniline with formamide, followed by reduction to yield the desired compound . The reaction conditions often involve heating and the use of catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of 6-methoxyquinazoline.

    Substitution: Formation of halogenated quinazoline derivatives.

Scientific Research Applications

6-Methoxyquinazolin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    6-Methoxyquinoline: Shares the methoxy group but differs in the core structure.

    4-Aminoquinazoline: Similar core structure but lacks the methoxy group.

    6-Methoxyquinolin-8-amine: Similar functional groups but different positions on the ring.

Uniqueness: 6-Methoxyquinazolin-4-amine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

6-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBPHARYACNVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591699
Record name 6-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-51-0
Record name 6-Methoxy-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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